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molecular formula C10H6O4 B1584910 Chromone-3-carboxylic acid CAS No. 39079-62-4

Chromone-3-carboxylic acid

Cat. No. B1584910
M. Wt: 190.15 g/mol
InChI Key: PCIITXGDSHXTSN-UHFFFAOYSA-N
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Patent
US05225419

Procedure details

A mixture of chromone-3-carboxylic acid (1.25 g) and thionyl chloride (6 ml) was heated at reflux for 5 minutes. The reaction mixture was then diluted with cyclohexane (15 ml) and ice-cooled. The crystalline precipitate was collected by filtration, washed with cyclohexane and dried under vacuum to give chromone-3-carbonyl chloride (1.2 g).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[C:3]([C:12]([OH:14])=O)=[CH:2]1.S(Cl)([Cl:17])=O>C1CCCCC1>[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[C:3]([C:12]([Cl:17])=[O:14])=[CH:2]1

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
O1C=C(C(C2=CC=CC=C12)=O)C(=O)O
Name
Quantity
6 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The crystalline precipitate was collected by filtration
WASH
Type
WASH
Details
washed with cyclohexane
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
O1C=C(C(C2=CC=CC=C12)=O)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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